molecular formula C12H22O4 B15136654 Hpo-daee

Hpo-daee

Cat. No.: B15136654
M. Wt: 230.30 g/mol
InChI Key: LNQJMDJQUAQRGI-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroperoxy-2-decenoic acid ethyl ester typically involves the hydroperoxidation of 2-decenoic acid ethyl ester. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroperoxide group. The process generally involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid .

Industrial Production Methods: Industrial production of 4-Hydroperoxy-2-decenoic acid ethyl ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroperoxy-2-decenoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various oxidized derivatives.

    Reduction: 2-Decenoic acid ethyl ester alcohol.

    Substitution: Substituted esters

Scientific Research Applications

4-Hydroperoxy-2-decenoic acid ethyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 4-Hydroperoxy-2-decenoic acid ethyl ester involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This activation leads to the upregulation of antioxidant response elements (ARE) and the expression of antioxidant genes such as heme oxygenase-1 (HO-1). Additionally, the compound promotes the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), leading to the activation of activating transcription factor 4 (ATF4). These pathways collectively enhance the cellular antioxidant defense mechanisms and protect against oxidative stress-induced cell damage .

Comparison with Similar Compounds

Uniqueness: 4-Hydroperoxy-2-decenoic acid ethyl ester is unique due to its dual role in activating both the Nrf2-ARE and eIF2α-ATF4 pathways, which provides a robust antioxidant response. This dual activation mechanism distinguishes it from other similar compounds that may only activate one of these pathways .

Properties

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

ethyl (E)-4-hydroperoxydec-2-enoate

InChI

InChI=1S/C12H22O4/c1-3-5-6-7-8-11(16-14)9-10-12(13)15-4-2/h9-11,14H,3-8H2,1-2H3/b10-9+

InChI Key

LNQJMDJQUAQRGI-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCC(/C=C/C(=O)OCC)OO

Canonical SMILES

CCCCCCC(C=CC(=O)OCC)OO

Origin of Product

United States

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